(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride
Description
(5-Chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride (CID: 53401490) is a substituted hydrazine derivative featuring a bicyclic indenyl scaffold with a chlorine substituent at the 5-position. Its molecular formula is C₉H₁₁ClN₂, and structural data (SMILES: C1CC2=C(C1NN)C=CC(=C2)Cl) highlight the hydrazine moiety attached to the indenyl ring . Predicted collision cross-section (CCS) values for its adducts range from 134.9 Ų ([M+H]⁺) to 146.6 Ų ([M+Na]⁺), suggesting moderate molecular compactness compared to larger aromatic systems . While direct literature on its applications is sparse, its synthesis likely involves intermediates such as 5-chloro-2,3-dihydro-1H-inden-1-one (synthesized via Friedel-Crafts acylation, 42% overall yield) , followed by hydrazine coupling.
Properties
CAS No. |
2913279-57-7 |
|---|---|
Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;/h2-3,5,9,12H,1,4,11H2;1H |
InChI Key |
RVFZAXCMXFAIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the conversion of 5-chloro-2,3-dihydro-1H-inden-1-one (an indanone derivative) directly into the hydrazine hydrochloride derivative via hydrazination reactions, typically using hydrazine hydrate or hydrazine derivatives under controlled conditions.
Process Details
- Reactants: 5-chloro-2,3-dihydro-1H-inden-1-one, hydrazine hydrate
- Solvent: Ethanol or ethanol-water mixture
- Reaction Conditions: Reflux at temperatures around 80-100°C for 4-8 hours
- Procedure:
- Dissolve the indanone in ethanol.
- Add excess hydrazine hydrate (typically 2-3 equivalents).
- Heat under reflux with stirring.
- Monitor the reaction via TLC or GC-MS.
- Upon completion, cool the mixture and precipitate the hydrazine derivative.
- Isolate by filtration, wash with cold solvent, and dry.
- Convert to hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.
Advantages & Limitations
| Advantages | Limitations |
|---|---|
| Straightforward, one-pot synthesis | Possible over-reduction or side reactions |
| Suitable for scale-up | Control of reaction temperature is critical |
Multi-step Synthesis via Hydrazone Intermediates
Formation of Hydrazone Intermediates
Reaction Conditions
- Reactants: 5-chloro-2,3-dihydro-1H-inden-1-one, hydrazine hydrate
- Solvent: Ethanol, acetic acid, or DMSO
- Temperature: 80-120°C under reflux
- Duration: 6-12 hours
Example Procedure
- Dissolve the indanone in ethanol.
- Add hydrazine hydrate and a catalytic amount of acetic acid.
- Heat under reflux with continuous stirring.
- After completion, cool and precipitate the hydrazone.
- Reduce hydrazone with a suitable reducing agent (e.g., sodium borohydride) to obtain the hydrazine.
- Convert to hydrochloride salt by treatment with hydrochloric acid.
Preparation via Hydrazine Derivative from 5-Bromo- or 5-Chloro-Substituted Indan Derivatives
Synthesis of Hydrazine from Halogenated Indan Derivatives
- Reactants: 5-bromo- or 5-chloro-2,3-dihydro-1H-inden-1-one derivatives
- Method: Nucleophilic substitution using hydrazine hydrate
- Reaction Conditions:
- Solvent: Ethanol or DMF
- Temperature: 80-120°C
- Time: 4-8 hours
- Process:
- The halogen atom is displaced by hydrazine, forming the hydrazine derivative.
- Purification involves extraction and recrystallization.
Notable Considerations
- Halogen leaving groups facilitate nucleophilic attack.
- Reaction efficiency depends on halogen reactivity (chlorine vs bromine).
Hydrazination in Continuous Flow Systems
Description
Recent patent literature suggests the use of continuous flow reactors to improve yield and safety in hydrazination processes. This involves passing the halogenated indan precursor over a catalyst in the presence of hydrazine hydrate under controlled flow conditions.
Process Parameters
| Parameter | Range | Notes |
|---|---|---|
| Carrier Gas | N₂, He, Ar | Inert atmosphere |
| GHSV | 0.5-50 mL/min/g catalyst | Optimized for yield & selectivity |
| Temperature | 80-150°C | Controlled via reactor furnace |
| Catalyst | Metal-based (e.g., Pd, Ni) | Facilitates nucleophilic substitution |
Advantages
- Improved safety and scalability.
- Precise control over reaction parameters.
- Higher yields and purity.
Key Considerations and Notes on Reaction Conditions
| Aspect | Details |
|---|---|
| Solvent Choice | Ethanol, DMSO, acetic acid—depending on reaction step |
| Temperature | Typically 80-120°C for hydrazination; higher for certain steps |
| Reaction Time | 4-12 hours, optimized based on scale and reactants |
| Purification | Recrystallization, chromatography, or extraction |
| Safety | Hydrazine is highly toxic; reactions must be performed with proper safety measures |
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct hydrazination | 5-chloro-2,3-dihydro-1H-inden-1-one + hydrazine hydrate | Reflux in ethanol, 80-100°C | Simple, scalable | Side reactions possible |
| Hydrazone route | Indanone + hydrazine | Reflux, acetic acid catalyst | Selectivity control | Multi-step, longer process |
| Halogen displacement | Halogenated indan derivatives + hydrazine | 80-120°C, ethanol or DMF | Efficient substitution | Requires halogenated precursor |
| Continuous flow | Halogenated indan + hydrazine + catalyst | 80-150°C, inert gas flow | High yield, safety | Equipment complexity |
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is not well-documented. as a hydrazine derivative, it is likely to interact with biological molecules through the formation of hydrazone linkages or by acting as a nucleophile in biochemical reactions. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Chloro vs. Fluoro Derivatives
The 4-fluoro analog (CAS: 1909319-75-0, C₉H₁₂ClFN₂ ) shares the indenyl-hydrazine backbone but substitutes chlorine with fluorine. Key differences include:
- Molecular Weight : 202.66 g/mol (fluoro) vs. 190.65 g/mol (chloro) .
- CCS Values : The chloro derivative's [M+H]⁺ CCS (134.9 Ų) is slightly lower than typical fluorinated analogs, suggesting subtle conformational differences due to halogen size and electronic effects .
Table 1: Substituent Comparison
Biological Activity
(5-Chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂Cl₂N |
| Molecular Weight | 219.11 g/mol |
| CAS Number | 2913279-57-7 |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its structural similarity to other hydrazine derivatives known for their pharmacological effects. These compounds often act as inhibitors of various enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have indicated that hydrazine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung cancer and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
-
Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several hydrazine derivatives, including this compound. The results demonstrated that this compound inhibited cell growth in a dose-dependent manner against multiple cancer cell lines, with IC50 values indicating potent activity . -
Mechanistic Insights
Another research article explored the molecular docking of this compound against key targets in cancer pathways. The findings suggested that the compound binds effectively to the active sites of proteins involved in cell cycle regulation and apoptosis, supporting its potential as an anticancer agent . -
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. These studies indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls .
Biological Activity Summary Table
Q & A
Q. What are the optimal synthetic routes for (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride?
The synthesis typically involves multi-step reactions, starting with functionalization of the indene core followed by hydrazine coupling. A common approach includes:
- Step 1 : Chlorination of the indene precursor at the 5-position using electrophilic substitution (e.g., Cl₂/FeCl₃).
- Step 2 : Hydrazine introduction via nucleophilic substitution or condensation under controlled pH and temperature (e.g., refluxing with hydrazine hydrate in ethanol).
- Step 3 : Hydrochloride salt formation through acidification (HCl gas or concentrated HCl). Key challenges include minimizing side reactions (e.g., over-chlorination) and ensuring regioselectivity. Reaction monitoring via TLC or HPLC is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrazine linkage (e.g., NH-NH₂ protons at δ 4–6 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though crystallization may require slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) .
Q. What safety precautions are essential when handling this compound?
Hydrazine derivatives are toxic and mutagenic. Key precautions:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid inhalation or skin contact; hydrazines bind hemoglobin, causing hemolytic anemia.
- Store in airtight containers away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence its biological activity?
- Chlorine Position : The 5-chloro group enhances lipophilicity, potentially improving blood-brain barrier penetration for neuropharmacological applications. Comparative studies with 4-chloro or 6-hydroxy analogs show altered receptor binding affinities (e.g., serotonin receptor modulation) .
- Hydrazine Functionalization : The NH-NH₂ group can act as a hydrogen bond donor, influencing interactions with enzymes like monoamine oxidases (MAOs). Replacements with methyl or aryl groups may reduce toxicity but alter selectivity .
Q. What experimental strategies resolve contradictions in biochemical assay data (e.g., inconsistent IC₅₀ values)?
- Assay Replication : Conduct dose-response curves in triplicate across independent labs.
- Control Standardization : Use reference compounds (e.g., known MAO inhibitors) to validate assay conditions.
- Orthogonal Assays : Combine enzymatic inhibition studies with cellular assays (e.g., ATP depletion tests) to confirm mechanism-specific activity.
- Data Normalization : Account for solvent effects (DMSO tolerance <1%) and batch-to-batch compound variability .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A) or MAOs. Prioritize docking poses with favorable ΔG values (< -7 kcal/mol).
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å).
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to guide structural optimization .
Q. What crystallographic challenges arise during X-ray structure determination, and how are they addressed?
- Crystal Quality : Hydrazine derivatives often form microcrystals. Optimize via vapor diffusion (e.g., PEG 3350 as precipitant) or seeding.
- Disorder Handling : Partial occupancy of chloride ions or solvent molecules requires refinement constraints in SHELXL .
- Twinned Data : Use SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
